molecular formula C13H21NO B502182 N-(tert-butyl)-N-(3-ethoxybenzyl)amine CAS No. 880803-97-4

N-(tert-butyl)-N-(3-ethoxybenzyl)amine

Cat. No.: B502182
CAS No.: 880803-97-4
M. Wt: 207.31g/mol
InChI Key: OQVWNEBBSFSMIK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(3-ethoxybenzyl)amine is a secondary amine characterized by a tert-butyl group and a 3-ethoxybenzyl moiety. The tert-butyl group confers steric bulk and metabolic stability, while the ethoxybenzyl moiety enhances lipophilicity and binding affinity to aromatic systems in biological targets .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWNEBBSFSMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine typically involves the alkylation of tert-butylamine with 3-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production might involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the benzyl group, converting it to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where the nitrogen atom attacks electrophilic centers.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 3-ethoxybenzaldehyde, 3-ethoxybenzoic acid.

    Reduction: Saturated benzyl derivatives.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(tert-butyl)-N-(3-ethoxybenzyl)amine: can be used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its amine group.

    Medicine: Possible applications in drug development, particularly in the design of molecules that can interact with biological amines.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(tert-butyl)-N-(3-ethoxybenzyl)amine exerts its effects would depend on its specific application. Generally, the amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The tert-butyl and ethoxybenzyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Features
N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine 7-Chloroquinoline-4-yloxy group at benzyl position Exhibits amyloid-beta disaggregation activity (IC₅₀ = 2.3 µM) .
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine 3-Aminophenyl and olefinic chain Synthesized via Heck coupling; used as intermediates for bioactive amines.
N-(4-(tert-butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine Trifluoromethyl-diazirine and naphthalene groups Photoaffinity probe for lipid studies; high synthetic yield (99%) .
N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine Tetrazole and pyridine moieties Potential kinase inhibitor; enhanced solubility due to heterocycles .

Key Insights :

  • Synthetic Flexibility: Analogues like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine and the diazirine-containing compound demonstrate diverse synthetic routes (e.g., Heck coupling, photoaffinity tagging), which could be adapted for modifying the target compound.

Physicochemical Properties

Table 2: Crystallographic and Physical Data of Selected Analogues

Parameter Compound 5b (C₂₅H₂₃ClN₂O₂) Compound 5f (C₂₄H₁₉ClF₂N₂O₂)
Molecular Weight 418.92 g/mol 440.87 g/mol
Crystal System Triclinic Monoclinic
Space Group P1 P2₁/c
Density (g/cm³) 1.289 1.411
Melting Point (°C) Not reported Not reported
Hydrogen Bond Donors 1 1

Key Insights :

  • The higher density of Compound 5f (1.411 g/cm³) compared to 5b (1.289 g/cm³) reflects the influence of fluorine substituents on molecular packing .
  • The absence of melting point data for N-(tert-butyl)-N-(3-ethoxybenzyl)amine in the evidence highlights a gap in literature, necessitating further experimental characterization.

Pharmacological Activity

  • Amyloid-Beta Disaggregation: N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines show potent activity (IC₅₀ = 2.3 µM) via π-π stacking with amyloid-beta fibrils . The tert-butyl group in this compound may enhance blood-brain barrier penetration, though direct evidence is lacking.
  • Neuroprotective Potential: Photoaffinity probes like suggest applications in lipidomics, but the ethoxybenzyl group in the target compound may prioritize CNS-targeted activity over membrane studies.

Biological Activity

N-(tert-butyl)-N-(3-ethoxybenzyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H21_{21}NO and is classified as an amine. Its structure features a tert-butyl group and an ethoxy-substituted benzyl moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism of action is often linked to the inhibition of critical enzymatic pathways in bacteria.

Anticancer Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, certain analogs have been shown to enhance caspase-3 activity significantly, indicating their potential as anticancer agents . The ability of these compounds to disrupt microtubule assembly further supports their role in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound, evaluating their antiproliferative effects against different cancer cell lines. The most potent compound demonstrated an IC50_{50} value of 4.58 µM against bladder cancer cells .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could interfere with mycobacterial energy metabolism, potentially targeting the proton pump F0_{0}F1_{1}H+^+-ATPase . This suggests a dual mechanism where both antimicrobial and anticancer activities may be operational.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessMechanism of Action
AntimicrobialStaphylococcus aureusNot specifiedInhibition of enzymatic pathways
AntimicrobialMycobacterium tuberculosisMIC = 23 µMDisruption of energy metabolism
AnticancerBladder Cancer (T24 cells)IC50 = 4.58 µMInduction of apoptosis via caspase activation
AnticancerBreast Cancer (MDA-MB-231)IC50 = 10 µMMicrotubule destabilization

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., imine formation) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while methanol/ethanol improve reductive amination efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity. Yield improvements (70–85%) are achievable by optimizing stoichiometry (1:1.2 amine:aldehyde ratio) and reaction time (12–24 hours) .

How can X-ray crystallography and SHELXL refinement resolve the molecular structure of this compound?

Basic Research Question
Experimental Workflow :

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane mixture).
  • Data Collection : Use a diffractometer (Mo-Kα, λ = 0.71073 Å) at 296 K to measure reflections.
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.
  • Refinement : Refine atomic coordinates and displacement parameters using SHELXL, achieving R₁ < 0.06 and wR₂ < 0.12 for high accuracy.

Q. Key Parameters :

  • Monitor crystal system (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a=10.474 Å, b=11.271 Å), and Z-value (molecules per unit cell).
  • Validate geometry with GOF (Goodness-of-Fit ≈1.0) and electron density maps (residual peaks <0.5 eÅ⁻³) .

What pharmacological evaluation methods are suitable for assessing its amyloid beta-disaggregating activity?

Advanced Research Question
In Vitro Assays :

  • Thioflavin T (ThT) Fluorescence : Monitor reduction in β-sheet-rich amyloid aggregates (ex/em: 440/490 nm) after incubation (24–48 hours) with the compound.
  • Transmission Electron Microscopy (TEM) : Visualize disaggregation of Aβ fibrils.

Q. In Vivo Models :

  • Transgenic Mice (e.g., APP/PS1) : Administer compound (5–20 mg/kg, oral) for 4–8 weeks; assess cognitive improvement via Morris water maze and Aβ plaque load via immunohistochemistry.

Q. Dose-Response Analysis :

  • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with reference compounds (e.g., curcumin) .

How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?

Advanced Research Question
Root Causes :

  • Conformational Flexibility : Docking may overlook induced-fit binding or solvation effects.
  • Off-Target Interactions : Experimental assays might detect nonspecific binding.

Q. Resolution Strategies :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
  • Mutagenesis Studies : Modify key residues (e.g., His13, Lys16 in Aβ) to validate docking-predicted interactions.
  • Crystallographic Validation : Compare docking poses with co-crystal structures (e.g., PDB entries) .

What strategies are effective for designing derivatives to enhance target selectivity?

Advanced Research Question
Structural Modifications :

  • Ethoxy Group Replacement : Substitute with bulkier substituents (e.g., isopropoxy) to improve hydrophobic pocket fitting.
  • tert-Butyl Tuning : Replace with cyclopropyl or adamantyl groups to modulate steric effects.

Q. Methodology :

  • SAR Studies : Synthesize 10–20 analogs; evaluate activity against Aβ and off-targets (e.g., acetylcholinesterase).
  • Free Energy Calculations : Use MM-PBSA/GBSA to predict binding affinity changes.
  • Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(Aβ); prioritize analogs with SI >10 .

How can researchers ensure compound purity and stability during storage?

Basic Research Question
Analytical Methods :

  • HPLC-PDA : Use C18 column (ACN/water + 0.1% TFA) to confirm purity (>95%).
  • Stability Testing : Store samples in amber vials at –20°C; monitor degradation via LC-MS over 6 months.

Q. Handling Protocols :

  • Inert Atmosphere : Store under argon to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize and seal under vacuum .

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